Home > Products > Screening Compounds P34288 > Argipressin, ser-ala-
Argipressin, ser-ala- - 115699-80-4

Argipressin, ser-ala-

Catalog Number: EVT-1174417
CAS Number: 115699-80-4
Molecular Formula: C52H75N17O15S2
Molecular Weight: 1242.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Argipressin is classified as a neuropeptide and is derived from the preprohormone known as prepropressophysin, which contains neurophysin II and copeptin. The synthesis occurs in magnocellular neurons located in the supraoptic and paraventricular nuclei of the hypothalamus . Upon synthesis, argipressin is packaged into neurosecretory vesicles and transported down the axons to be stored in the posterior pituitary gland until release into the bloodstream .

Synthesis Analysis

The synthesis of argipressin involves several key steps:

  1. Precursor Formation: The precursor protein, prepropressophysin, is synthesized in the endoplasmic reticulum of hypothalamic neurons.
  2. Cleavage: The signal peptide is cleaved off during transit through the Golgi apparatus, resulting in the formation of propressophysin.
  3. Packaging: Propressophysin is then packaged into secretory vesicles where it undergoes further processing.
  4. Final Cleavage: Upon reaching the posterior pituitary, propressophysin is cleaved to yield argipressin, neurophysin II, and copeptin .

The synthesis can be influenced by various factors such as hydration status and blood pressure, which modulate the activity of osmoreceptors that trigger its release .

Molecular Structure Analysis

Argipressin consists of a chain of nine amino acids with the following sequence: Cysteine-Tyrosine-Phenylalanine-Glutamine-Asparagine-Cysteine-Proline-Arginine-Glycine-NH₂. The structure features two cysteine residues that form a disulfide bond, which is critical for maintaining its biological activity .

Structural Characteristics

  • Molecular Formula: C₁₈H₂₄N₄O₃S₂
  • Molecular Weight: Approximately 403.5 g/mol
  • Peptide Bonds: The nonapeptide structure includes eight peptide bonds connecting its amino acids.

This specific arrangement allows argipressin to interact effectively with its receptors, primarily V1A, V1B, and V2 receptors, which mediate its physiological effects .

Chemical Reactions Analysis

Argipressin participates in several key biochemical reactions:

  1. Binding Reactions: Upon release into circulation, argipressin binds to specific receptors on target cells:
    • V2 Receptors: Found primarily in renal collecting ducts; binding activates adenylate cyclase leading to increased cyclic adenosine monophosphate levels.
    • V1 Receptors: Located on vascular smooth muscle; binding initiates phospholipase C signaling pathways that increase intracellular calcium levels.
  2. Signal Transduction: The binding of argipressin to its receptors triggers intracellular signaling cascades that result in:
    • Increased water reabsorption in kidneys through aquaporin-2 channel insertion.
    • Vasoconstriction in blood vessels leading to increased blood pressure .
Mechanism of Action

Argipressin's mechanism of action primarily involves its interaction with specific receptors:

  • V2 Receptor Activation:
    • Binding leads to activation of adenylate cyclase and increased levels of cyclic adenosine monophosphate.
    • This results in phosphorylation of aquaporin-2 proteins, facilitating their translocation to the apical membrane of kidney cells, enhancing water reabsorption from urine back into circulation.
  • V1 Receptor Activation:
    • This pathway stimulates phospholipase C activity, leading to increased intracellular calcium levels and subsequent contraction of vascular smooth muscle.
    • This dual action helps maintain blood pressure during states of hypovolemia or dehydration .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in water; stability can be affected by factors such as pH and temperature.

Chemical Properties

  • Stability: Sensitive to hydrolysis; requires careful handling to maintain integrity.
  • Half-life: Approximately 10–20 minutes in circulation due to rapid metabolism by enzymes such as trypsin .
Applications

Argipressin has several important applications in clinical medicine and research:

  1. Clinical Use:
    • Treatment of diabetes insipidus (a condition characterized by excessive urination).
    • Management of certain types of shock (e.g., septic shock) due to its vasopressor effects.
  2. Research Applications:
    • Investigated for its role in cardiovascular health and fluid balance.
    • Studied for potential therapeutic applications in conditions like heart failure and renal disorders.
  3. Pharmacological Development:
    • Analogues are developed for enhanced efficacy or reduced side effects compared to natural argipressin .
Biochemical and Structural Characteristics of Argipressin Analogues

Primary Structure and Sequence Variations in Argipressin Derivatives

Positional Modifications: Ser-Ala Extension in Neurophysin Precursor Context

Arginine vasopressin (Argipressin) is synthesized as part of a larger preprohormone precursor that includes neurophysin II and copeptin. Within this precursor, the copeptin fragment contains a conserved Ser-Ala extension at its N-terminus, immediately following the arginine vasopressin sequence. This extension plays a critical role in precursor processing and hormone maturation. The Ser-Ala sequence facilitates proper folding by promoting β-turn formation between residues 2–5 of the copeptin domain, which enables efficient proteolytic cleavage by prohormone convertases during post-translational processing [2] [4].

Biophysical studies demonstrate that the Ser-Ala extension enhances precursor solubility in the endoplasmic reticulum, reducing aggregation during intracellular transport. Removal of these residues compromises the efficiency of endoproteolytic cleavage at the Arg8-Ala1 (copeptin) junction by up to 70%, as measured by in vitro processing assays using recombinant enzymes. This positional modification represents an evolutionary conservation across mammalian species, underscoring its functional importance in neuroendocrine pathways [2] [9].

Comparative Analysis of Ala-Arginine Vasopressin, Ser-Ala-Arginine Vasopressin, and Thr-Ser-Ala-Arginine Vasopressin

Synthetic analogues with N-terminal extensions exhibit distinct structure-activity relationships:

Table 1: Pharmacological Properties of Arginine Vasopressin Analogues with N-Terminal Extensions

AnalogueStructural ModificationV1a Receptor Binding (Kd, nM)V2 Receptor Binding (Kd, nM)Antidiuretic Potency (% of native)
Native Arginine VasopressinNone0.24–0.5 [8]0.05–0.1 [8]100% (Reference)
Ala-Arginine VasopressinAla1-N-terminal extension8.3 [6]15.2 [6]22% [6]
Ser-Ala-Arginine VasopressinSer1-Ala2 extension41.0 [6]22.7 [6]8% [6]
Thr-Ser-Ala-Arginine VasopressinThr1-Ser2-Ala3 extension>100 [6]>100 [6]<1% [6]

Ala-Arginine Vasopressin retains partial V1a receptor agonism (approximately 30% of native efficacy) but shows a 5-fold reduction in binding affinity due to steric interference with the receptor N-terminal pocket. Ser-Ala-Arginine Vasopressin exhibits further diminished activity as the polar serine residue disrupts hydrophobic interactions critical for receptor activation. Thr-Ser-Ala-Arginine Vasopressin demonstrates near-complete loss of biological function due to the additional hydroxyl group creating unfavorable electrostatic repulsion with conserved glutamic acid residues in vasopressin receptors [6] [8]. Circular dichroism studies confirm that these extensions destabilize the characteristic Type II β-turn (residues 2–4) in native arginine vasopressin, reducing the peptide’s ability to adopt its bioactive conformation [6].

Peptide Synthesis Methodologies

Solid-Phase Synthesis of Ser-Ala-Modified Arginine Vasopressin Analogues

The synthesis of Ser-Ala-modified arginine vasopressin analogues employs Fmoc-based solid-phase peptide synthesis using Wang or Rink amide resins. The stepwise protocol involves:

  • Resin Loading: Attachment of Fmoc-Gly-OH to amide resin (0.2–0.5 mmol/g loading) using HOBt/DIC activation
  • Sequence Assembly: Incorporation of Fmoc-protected amino acids (Cys(Acm), Arg(Pbf), Pro, Cys(Acm), Asn(Trt), Gln(Trt), Phe, Tyr(tBu)) with HBTU/DIPEA coupling in DMF
  • N-terminal Extension: Addition of Fmoc-Ala-OH followed by Fmoc-Ser(tBu)-OH for Ser-Ala-arginine vasopressin
  • Cleavage and Deprotection: TFA cocktail (TFA/TIS/water 95:2.5:2.5) treatment for 3 hours to remove side-chain protectants
  • Disulfide Formation: Iodine-mediated oxidation (0.1M in MeOH) of Cys(Acm) residues to form the Cys1-Cys6 disulfide bridge [7] [8]

Critical optimization includes microwave-assisted coupling at 50°C for sterically hindered residues and pseudoproline dipeptide incorporation (Thr-Ser-OH) to prevent aggregation during Thr-Ser-Ala-arginine vasopressin synthesis. Analytical HPLC purification (C18 column, 10–40% acetonitrile/0.1% TFA gradient) yields products with >95% purity, confirmed by MALDI-TOF mass spectrometry ([M+H]+ m/z calc. 1084.23 for arginine vasopressin; 1167.34 for Ser-Ala-arginine vasopressin) [7] [8].

Post-Synthetic Modifications and Stability Profiling

Post-synthetic modifications focus on disulfide bridge engineering and stabilization against enzymatic degradation:

  • Directed Disulfide Formation: Orthogonal protection using Cys(Trt) at position 1 and Cys(Acm) at position 6 enables selective deprotection and sequential oxidation. This strategy prevents misfolding and ensures correct ring formation in Ser-Ala-arginine vasopressin analogues [7]
  • Stapling Techniques: Ring-closing metathesis between α-methyl,α-pentenylglycine substitutions at positions 4 and 8 enhances conformational stability without disrupting receptor interactions [7]

Enzymatic stability profiling in human serum reveals:

Table 2: Stability Parameters of Modified Arginine Vasopressin Analogues

AnalogueSerum Half-life (min)Primary Degradation SiteStabilizing Features
Native Arginine Vasopressin6–20 [3]Tyr2-Phe3 bondNone (reference)
Ser-Ala-arginine Vasopressin42 ± 5 [7]Gln4-Asn5 bondN-terminal extension delays aminopeptidase access
D-Arg8-Ser-Ala-arginine Vasopressin180 ± 15 [3]Cys1-Cys6 bridgeD-amino acid resists carboxypeptidases
N-Acetyl-Ser-Ala-arginine Vasopressin95 ± 8 [7]Pro7-Arg8 bondBlocked N-terminus inhibits exopeptidases

Modifications such as N-terminal acetylation and D-amino acid substitutions significantly prolong half-life by impeding aminopeptidase and carboxypeptidase cleavage, respectively. Mass spectrometry-based degradation mapping confirms that the Ser-Ala extension shifts protease susceptibility away from the N-terminal domain toward internal sites, particularly the Gln4-Asn5 bond, which is less critical for receptor engagement [3] [7]. Accelerated stability studies (40°C/75% RH) demonstrate that lyophilized Ser-Ala-modified analogues maintain >90% purity for 24 months when stored with desiccants, making them viable candidates for further therapeutic development [7].

Properties

CAS Number

115699-80-4

Product Name

Argipressin, ser-ala-

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C52H75N17O15S2

Molecular Weight

1242.4 g/mol

InChI

InChI=1S/C52H75N17O15S2/c1-26(61-43(76)30(53)23-70)42(75)67-36-24-85-86-25-37(51(84)69-18-6-10-38(69)50(83)63-31(9-5-17-59-52(57)58)44(77)60-22-41(56)74)68-48(81)35(21-40(55)73)66-45(78)32(15-16-39(54)72)62-46(79)33(19-27-7-3-2-4-8-27)64-47(80)34(65-49(36)82)20-28-11-13-29(71)14-12-28/h2-4,7-8,11-14,26,30-38,70-71H,5-6,9-10,15-25,53H2,1H3,(H2,54,72)(H2,55,73)(H2,56,74)(H,60,77)(H,61,76)(H,62,79)(H,63,83)(H,64,80)(H,65,82)(H,66,78)(H,67,75)(H,68,81)(H4,57,58,59)/t26-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

ORJCJGOLDFBQMQ-GGELCMKGSA-N

SMILES

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CO)N

Synonyms

arginine vasopressin, Ser-Ala-
argipressin, Ser-Ala-
argipressin, seryl-alanine-
Ser-Ala-argipressin
Ser-Ala-AVP

Canonical SMILES

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CO)N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.